N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic amide derivative featuring a benzodioxole moiety fused to a pyrrolidinone ring. The compound’s structure includes a 1,3-benzodioxole group (a methylenedioxy-substituted benzene), a 5-oxopyrrolidin-3-ylmethyl backbone, and a 2-(4-chlorophenoxy)-2-methylpropanamide side chain. The benzodioxole group is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyrrolidinone ring contributes to conformational rigidity. The 4-chlorophenoxy substituent likely influences lipophilicity and intermolecular interactions, such as π-stacking or halogen bonding .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5/c1-22(2,30-17-6-3-15(23)4-7-17)21(27)24-11-14-9-20(26)25(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,9,11-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETINCJTWLKMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Preparation of 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl intermediate. This step typically involves the reaction of benzo[d][1,3]dioxole with pyrrolidin-3-one under controlled conditions.
Step 2: : The intermediate is then alkylated with methyl bromide to form 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl compound.
Step 3: : This product is then subjected to reaction with 4-chlorophenoxy-2-methylpropanoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final compound.
Industrial Production Methods
The industrial synthesis typically involves optimization of the laboratory-scale procedures to large-scale production, ensuring that the reaction conditions, such as temperature, pressure, and solvents, are suitable for large batches while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the benzo[d][1,3]dioxol moiety under the influence of strong oxidizing agents.
Reduction: : The pyrrolidinone moiety is susceptible to reduction, converting it to pyrrolidine.
Substitution: : The 4-chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : KMnO₄ (potassium permanganate) in acidic medium.
Reduction: : LiAlH₄ (lithium aluminium hydride) in dry ether.
Substitution: : Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Products like carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of the pyrrolidine derivative.
Substitution: Products where chlorine is replaced by nucleophiles like methoxy groups.
Scientific Research Applications
Chemistry
This compound is studied for its role as a building block in organic synthesis due to its complex structure and reactivity.
Biology
Medicine
The compound's structure suggests potential pharmacological activity. Research includes investigating its role as an enzyme inhibitor or receptor modulator in drug development.
Industry
It might be used as an intermediate in the synthesis of more complex molecules or in the manufacturing of specialty chemicals.
Mechanism of Action
The specific mechanism of action is determined by the interaction of this compound with its molecular targets. Given its structure:
Molecular Targets: : Enzymes, receptors, or other biological macromolecules that recognize the benzo[d][1,3]dioxol or pyrrolidinone structures.
Pathways Involved: : It can inhibit or modulate the activity of certain enzymes by binding to their active sites, or it might interact with cell receptors to trigger a biochemical response.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns on the Amide Side Chain
- Phenoxy vs. Chlorophenoxy Groups: A closely related compound, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide (), replaces the 4-chlorophenoxy and methylpropanamide groups with a phenoxyacetamide. Chlorine’s electron-withdrawing effect may enhance stability against oxidative metabolism compared to the unsubstituted phenoxy derivative .
- Methylpropanamide vs. Cyclopropanecarboxamide: The compound 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide () substitutes the methylpropanamide with a cyclopropane carboxamide linked to a thiazole ring. The cyclopropane group introduces strain and rigidity, which could enhance selectivity for planar binding pockets. The thiazole ring, a heterocycle with sulfur, may improve hydrogen-bonding capacity compared to the pyrrolidinone backbone .
Core Heterocyclic Modifications
- Pyrrolidinone vs. Thiophene/Thiazole Systems: Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxynaphthalen-2-yl)carbonylamino]-4-methyl-thiophene-3-carboxylate () replaces the pyrrolidinone with a thiophene ring. Thiophene’s aromaticity and sulfur atom may alter electronic properties, increasing π-π interactions but reducing solubility. The ester group in this compound contrasts with the amide in the target molecule, affecting hydrolysis rates and bioavailability .
- Pyrazole Derivatives: Pyrazole-containing compounds, such as (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (), utilize a pyrazole core instead of pyrrolidinone. Pyrazoles are smaller, more rigid heterocycles, often employed to modulate kinase inhibition or allosteric binding. The dichlorophenyl and fluorophenyl substituents in these analogs highlight the role of halogenation in enhancing target affinity .
Crystallographic Analysis
Tools like Mercury CSD () enable comparative crystallographic studies. For example, the benzodioxole moiety’s planar geometry and the chlorophenoxy group’s dihedral angles could be analyzed for packing efficiency and intermolecular interactions, such as halogen bonds or hydrophobic contacts .
Table: Key Structural and Hypothetical Properties of Compared Compounds
*LogP values estimated via fragment-based methods.
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential anticancer effects, mechanisms of action, and other pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics
- Molecular Weight: 394.85 g/mol
- IUPAC Name: this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of this structure have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis induction |
| Compound C | MCF7 | 4.52 | Cell cycle arrest |
The mechanisms of action for these compounds often involve:
- EGFR Inhibition: Targeting epidermal growth factor receptor pathways.
- Apoptosis Induction: Promoting programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest: Interfering with normal cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in cancer cell survival.
- Receptor Modulation: It can act as a modulator for various receptors, influencing cellular signaling pathways.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Study on Anticancer Properties
A study published in PubMed evaluated the anticancer effects of related benzodioxole derivatives. The results indicated that these compounds had low cytotoxicity against normal cells while being highly effective against cancer cells (IC50 values ranging from 1.54 µM to 4.52 µM) . The study highlighted the importance of structural modifications in enhancing anticancer activity.
In Vivo Studies
In vivo experiments demonstrated that certain derivatives exhibited significant tumor growth inhibition in animal models. These findings suggest that the compound may possess therapeutic potential for treating various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
